molecular formula C14H15NO2 B13013422 (6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol

(6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol

Katalognummer: B13013422
Molekulargewicht: 229.27 g/mol
InChI-Schlüssel: OQILEJGLYQEGRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a methoxy group and a methyl group, as well as a phenyl group attached to a methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol typically involves the reaction of 6-methoxy-4-methylpyridine with benzaldehyde in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production also incorporates advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

(6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols

Wissenschaftliche Forschungsanwendungen

(6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which (6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (6-Methoxy-4-methylpyridin-3-yl)methanol
  • (4-Methylpyridin-3-yl)(phenyl)methanol
  • (6-Methoxy-3-pyridyl)(phenyl)methanol

Uniqueness

(6-Methoxy-4-methylpyridin-3-yl)(phenyl)methanol is unique due to the specific substitution pattern on the pyridine ring and the presence of both methoxy and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C14H15NO2

Molekulargewicht

229.27 g/mol

IUPAC-Name

(6-methoxy-4-methylpyridin-3-yl)-phenylmethanol

InChI

InChI=1S/C14H15NO2/c1-10-8-13(17-2)15-9-12(10)14(16)11-6-4-3-5-7-11/h3-9,14,16H,1-2H3

InChI-Schlüssel

OQILEJGLYQEGRG-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC=C1C(C2=CC=CC=C2)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.